molecular formula C10H12BrN B1525124 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 59961-00-1

6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1525124
CAS No.: 59961-00-1
M. Wt: 226.11 g/mol
InChI Key: XBWCPPFVDGLVMN-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is a brominated organic compound belonging to the isoquinoline family. This compound is characterized by its molecular formula C10H12BrN and a molecular weight of 226.11 g/mol. Isoquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 2-methyl-1,2,3,4-tetrahydroisoquinoline. This reaction can be carried out using bromine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the use of continuous reactors and advanced purification methods to ensure high yield and purity of the final product. The production process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium cyanide or potassium iodide.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of 6-bromo-2-methyl-isoquinoline.

  • Reduction: Reduction reactions can produce 6-bromo-2-methyl-tetrahydroisoquinoline derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted isoquinolines.

Scientific Research Applications

6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

  • Biology: The compound is used in the study of biological systems and the development of new drugs.

  • Medicine: It is utilized in the design and synthesis of therapeutic agents for various diseases.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline: This compound is structurally similar but differs in the position of the bromine atom.

  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline: This compound lacks the methyl group present in 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline.

Uniqueness: this compound is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the methyl group at the 2-position enhances its stability and modifies its interaction with biological targets.

Properties

IUPAC Name

6-bromo-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWCPPFVDGLVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-2-methylisoquinolinium trifluoromethanesulfonate (371 mg, 1 mmol) in methanol (10 mL) was added bromocresol green indicator. Sodium borohydride (93 mg, 2.5 mmol) was added and the reaction was stirred at rt. HCl in acetic acid (1M) was added periodically to maintain a yellow color. After 1 h, water (50 mL) was added and the solution was basified with NaOH (1M), extracted into CH2Cl2 (100 mL), dried over MgSO4 and concentrated to give the title compound as a white solid (200 mg, 99%). 1H NMR (400 MHz, CDCl3) δ 7.29-7.17 (m, 2H), 6.88 (d, J=8.0 Hz, 1H), 3.51 (s, 2H), 2.93-2.82 (m, 2H), 2.65 (t, J=5.8 Hz, 2H), 2.45 (s, 3H).
Name
6-bromo-2-methylisoquinolinium trifluoromethanesulfonate
Quantity
371 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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